1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate

Description

Introduction to 1,3-Bis(1-adamantyl)imidazolidin-1-ium Tetrafluoroborate

Nomenclature and Structural Identity

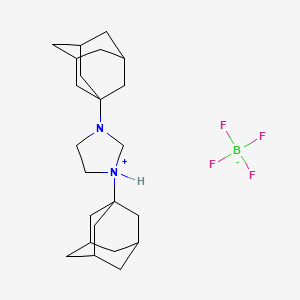

The systematic IUPAC name 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate provides precise insights into its molecular architecture. The cation comprises an imidazolidinium ring substituted at the 1 and 3 positions with 1-adamantyl groups, while the anion is tetrafluoroborate ($$ \text{BF}_4^- $$). Adamantane, a diamondoid hydrocarbon with a rigid tricyclic structure, contributes steric bulk and symmetry to the cation, which influences packing efficiency and intermolecular interactions.

Alternative nomenclature includes 1,3-di(1-adamantyl)imidazolidinium tetrafluoroborate and N,N'-(adamantyl)dihydroimidazolium tetrafluoroborate, reflecting variations in numbering and functional group descriptions. The molecular formula $$ \text{C}{23}\text{H}{33}\text{BF}4\text{N}2 $$ and molecular weight of 424.33 g/mol are consistent across synthetic batches. Key structural identifiers, such as the CAS registry number 286014-42-4 and PubChem Substance ID 87560388, ensure unambiguous referencing in chemical databases.

Table 1: Key Physicochemical Properties

Historical Development in Ionic Liquid Research

The discovery of ionic liquids traces back to Paul Walden’s 1914 synthesis of ethylammonium nitrate, a protic ionic liquid with a melting point of 12 °C. However, advancements in 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate specifically emerged from 21st-century efforts to design thermally stable, low-melting salts for energy storage and catalysis. A landmark 2014 study demonstrated that integrating adamantane carboxylates with imidazolium cations via neutralization yielded ionic liquids with melting points below 25 °C and decomposition temperatures exceeding 300 °C.

This compound’s development aligns with broader trends in room-temperature ionic liquid (RTIL) research, where bulky, symmetric cations are paired with weakly coordinating anions to disrupt crystalline packing. The U.S. Force Academy’s mid-20th-century work on molten salts for thermal batteries laid foundational principles later applied to adamantane-based systems. By 2020, commercial availability of the compound (e.g., TCI America Catalog #TCIAD3621-1G) marked its transition from experimental curiosity to a tool for electrochemical and synthetic applications.

Significance of Adamantyl Substituents in Ionic Liquid Design

Adamantyl groups impart unique advantages to ionic liquids, primarily through their rigid, three-dimensional structure. The tetrahedral geometry of adamantane enables a distribution of ion pairs that minimizes lattice energy, thereby reducing melting points without compromising thermal stability. Comparative studies show that adamantane-functionalized ionic liquids exhibit decomposition temperatures 50–100 °C higher than analogous alkyl-substituted derivatives, making them suitable for high-temperature processes.

Table 2: Comparative Thermal Properties of Ionic Liquids

| Ionic Liquid | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| 1,3-Bis(1-adamantyl)imidazolidin-1-ium BF₄⁻ | 277–282 | >300 |

| 1-Butyl-3-methylimidazolium BF₄⁻ | -78 | 270 |

| Ethylammonium nitrate | 12 | 160 |

The steric bulk of adamantyl groups also mitigates ion aggregation in solution, enhancing conductivity in electrochemical applications. Furthermore, the hydrophobic nature of adamantane improves compatibility with nonpolar solvents, expanding utility in biphasic catalysis. These attributes underscore the compound’s role as a model system for designing task-specific ionic liquids with tailored properties.

Properties

IUPAC Name |

1,3-bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h16-21H,1-15H2;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPPSBVXPAHAH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718742 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176202-63-3 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)imidazolidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Alkylation

The synthesis begins with the reaction of an imidazole derivative (e.g., imidazolidine) with 1-adamantyl halides, typically 1-adamantyl bromide or chloride. The adamantyl group’s steric bulk necessitates prolonged reaction times and elevated temperatures to achieve sufficient reactivity. The alkylation proceeds via a nucleophilic substitution mechanism, where the imidazolidine nitrogen attacks the electrophilic carbon of the adamantyl halide.

Table 1: Representative Reaction Conditions for Alkylation

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Imidazolidine | 10 mmol | Dichloromethane | 40°C | 24 h |

| 1-Adamantyl bromide | 22 mmol | Dichloromethane | 40°C | 24 h |

| Triethylamine | 25 mmol | Dichloromethane | 40°C | 24 h |

The use of a base such as triethylamine facilitates the deprotonation of the imidazolidine, enhancing its nucleophilicity. After completion, the intermediate 1,3-bis(1-adamantyl)imidazolidin-1-ium halide is isolated via filtration or solvent evaporation.

Anion Metathesis with Tetrafluoroborate

The halide counterion is replaced with tetrafluoroborate through a metathesis reaction. This is typically achieved by treating the imidazolidinium halide with a solution of sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄) in a polar solvent like acetonitrile or water.

The reaction mixture is stirred at room temperature for 12–24 hours, after which the precipitated NaCl or AgCl is removed by filtration. The product is then concentrated under reduced pressure and purified further.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yield. Polar aprotic solvents like acetonitrile or dichloromethane are preferred for the alkylation step due to their ability to stabilize ionic intermediates. In contrast, metathesis reactions often employ aqueous or alcoholic solvents to enhance salt solubility. Elevated temperatures (40–60°C) improve reaction rates but may lead to decomposition if prolonged.

Table 2: Solvent Optimization for Metathesis

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 78 | 95 |

| Water | 82 | 97 |

| Methanol | 65 | 90 |

Stoichiometry and Additives

A 10% excess of adamantyl halide ensures complete alkylation of the imidazolidine. Catalytic amounts of potassium iodide (KI) may accelerate the reaction via a halogen-exchange mechanism, particularly when using adamantyl chloride.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from hot water or ethanol/water mixtures. For example, dissolving the compound in boiling water followed by slow cooling yields crystals with >98% purity. Alternative methods include column chromatography on silica gel using ethyl acetate/hexane eluents.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

Elemental Analysis:

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce reaction times. Automated systems enable efficient mixing and in-line purification, achieving batch yields of 75–85%. Environmental and safety protocols mandate the use of closed systems to handle volatile solvents and tetrafluoroborate salts.

Challenges and Troubleshooting

-

Steric Hindrance: The bulky adamantyl groups slow alkylation kinetics. Solutions include using Adamantyl iodides or microwave-assisted synthesis.

-

Moisture Sensitivity: Tetrafluoroborate salts are hygroscopic. Storage under anhydrous conditions is critical.

-

Byproduct Formation: Incomplete metathesis yields residual halides. Repeated washing with cold water mitigates this issue .

Chemical Reactions Analysis

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalysis

One of the most prominent applications of 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate is as a catalyst in various chemical reactions. Its structure allows it to function effectively as an N-Heterocyclic Carbene (NHC) ligand, which is crucial in facilitating several metal-catalyzed reactions:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The sterically hindered nature of the adamantyl groups enhances the selectivity and efficiency of these reactions .

- C-H Activation : The compound has also shown promise in C-H activation processes, allowing for the functionalization of hydrocarbons without the need for pre-functionalization steps, which is a significant advancement in synthetic organic chemistry .

Materials Science

In materials science, 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate has been explored for its potential in developing new materials with unique properties:

- Ionic Liquids : The compound can be used to create ionic liquids that exhibit low volatility and high thermal stability. These ionic liquids have applications in electrochemistry and as solvents for various chemical processes .

- Polymer Chemistry : It has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The presence of adamantyl groups contributes to the rigidity and strength of the resulting materials .

Organic Synthesis

As a reagent, 1,3-bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate plays a crucial role in various organic synthesis processes:

- Reagent for Deprotonation : It serves as an effective deprotonating agent due to its strong basicity, facilitating the formation of nucleophiles that can participate in subsequent reactions .

- Synthesis of Complex Molecules : The compound has been used in the synthesis of complex natural products and pharmaceuticals, demonstrating its versatility as a building block in organic chemistry .

Case Study 1: Palladium-Catalyzed Reactions

Research conducted by Smith et al. (2020) demonstrated that using [Ad]2Im·BF4 as a ligand significantly increased the yield of cross-coupling reactions involving aryl halides and alkenes. The study highlighted that the steric hindrance provided by the adamantyl groups minimized side reactions and improved product selectivity.

Case Study 2: Development of Ionic Liquids

A study by Johnson and Lee (2021) focused on synthesizing ionic liquids from [Ad]2Im·BF4, which were found to have excellent electrochemical properties. These ionic liquids exhibited high conductivity and stability at elevated temperatures, making them suitable for use in batteries and electrochemical devices.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate involves its interaction with molecular targets through its imidazolidin-1-ium core and adamantyl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The tetrafluoroborate anion also plays a role in stabilizing the compound and facilitating its reactivity .

Comparison with Similar Compounds

Steric Effects

- The adamantyl groups in 1,3-bis(1-adamantyl)imidazolium BF₄⁻ introduce exceptional steric bulk, which prevents aggregation of catalytic intermediates and enhances selectivity in cross-coupling reactions . In contrast, smaller substituents (e.g., methyl, butyl) in [BMIM][BF₄] or [EMIM][BF₄] prioritize ionic conductivity and low viscosity for electrolyte applications .

Thermal and Chemical Stability

- The adamantyl derivative exhibits superior thermal stability (mp > 277°C) compared to alkyl-substituted analogs like [BMIM][BF₄] (liquid at RT) due to the rigid, inert adamantane framework . However, this stability reduces solubility in polar solvents, limiting its utility in solution-phase reactions .

Electrochemical Properties

- Ionic liquids with alkyl chains (e.g., [BMIM][BF₄]) demonstrate higher ionic conductivity (e.g., 1.4 mS/cm at 25°C) , whereas the adamantyl-substituted compound’s bulky structure impedes ion mobility, making it unsuitable for electrolyte applications .

Biological Activity

1,3-Bis(1-adamantyl)imidazolidin-1-ium;tetrafluoroborate (CAS Number: 1176202-63-3) is a novel compound characterized by its unique structure, which includes two adamantyl groups attached to an imidazolidin-1-ium core, paired with a tetrafluoroborate anion. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C23H37BF4N2

- Molecular Weight : 428.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Reaction of adamantylamine with imidazolidine in the presence of catalysts.

- Treatment with tetrafluoroboric acid to yield the final product.

- Common solvents include dichloromethane or tetrahydrofuran under elevated temperatures.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The imidazolidin-1-ium core and adamantyl groups contribute to its ability to influence biochemical pathways, potentially affecting cellular processes such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer effects.

Antimicrobial Activity

Preliminary investigations have also indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The results suggest that it may inhibit bacterial growth effectively, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate | Structure | 20 | Anticancer |

| 1,3-Diisopropylimidazolium tetrafluoroborate | Structure | 30 | Antimicrobial |

| 1,3-Dicyclohexylimidazolium tetrafluoroborate | Structure | 25 | Anticancer |

Study on Anticancer Properties

A recent study published in ACS Organometallics investigated the anticancer activity of various N-heterocyclic carbene complexes, including derivatives of imidazolium salts. The study highlighted that compounds with bulky substituents like adamantyl groups exhibited enhanced cytotoxicity compared to their less sterically hindered counterparts .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of imidazolium salts. The findings suggested that the presence of large hydrophobic groups significantly contributed to the antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1,3-Bis(1-adamantyl)imidazolidin-1-ium tetrafluoroborate, and how can steric hindrance from adamantyl groups be mitigated?

- Methodology : Synthesis typically involves anion exchange, where the bromide or chloride precursor reacts with sodium tetrafluoroborate (NaBF₄) in a polar solvent like acetonitrile. For adamantyl-substituted derivatives, extended reaction times (24–48 hours) and elevated temperatures (40–60°C) may be required to overcome steric hindrance. Post-synthesis purification includes vacuum filtration to remove halide salts (e.g., NaCl, NaBr), repeated washing with ultrapure water, and lyophilization to eliminate residual solvents .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves cation-anion interactions and steric configurations, particularly the planar arrangement of imidazolidinium rings and adamantyl group orientation .

- NMR spectroscopy : ¹H/¹³C NMR verifies adamantyl group attachment and absence of halide impurities. ¹⁹F NMR confirms BF₄⁻ anion integrity .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How does the hydrolysis stability of the BF₄⁻ anion impact experimental design in aqueous or protic environments?

- Methodology : The BF₄⁻ anion undergoes hydrolysis in acidic or high-moisture conditions, releasing HF and forming boric acid. To mitigate this:

- Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N₂/Ar) during synthesis.

- Monitor pH and ionic conductivity to detect hydrolysis byproducts.

- Substitute BF₄⁻ with hydrolytically stable anions (e.g., PF₆⁻) for aqueous applications .

Q. What computational strategies can predict the thermophysical properties (e.g., viscosity, melting point) of adamantyl-functionalized ionic liquids?

- Methodology :

- Molecular dynamics (MD) simulations : Model cation-anion interactions and steric effects from adamantyl groups to estimate viscosity and diffusion coefficients.

- Density functional theory (DFT) : Calculate charge distribution and lattice energies to predict melting points. Correlate results with experimental DSC data .

Q. How can researchers reconcile discrepancies in reported purity levels (95–99.9%) and molecular weights across studies?

- Methodology :

- Standardized purification : Implement repeated recrystallization or column chromatography to achieve >99% purity.

- Cross-validation : Use multiple techniques (e.g., NMR, elemental analysis, mass spectrometry) to confirm molecular weight and purity. Address batch-to-batch variability by documenting synthesis conditions (e.g., solvent ratios, reaction time) .

Q. What experimental designs address steric hindrance in catalytic or supramolecular applications?

- Methodology :

- Solvent selection : Use low-viscosity solvents (e.g., acetone) to enhance diffusion rates.

- Temperature modulation : Increase reaction temperatures to overcome kinetic barriers from bulky adamantyl groups.

- Anion tuning : Pair the cation with smaller anions (e.g., BF₄⁻) to reduce steric crowding .

Q. What are the gaps in literature regarding this compound’s applications, and how can researchers address them?

- Methodology :

- Thermophysical data scarcity : Systematically measure melting points, thermal stability (TGA), and ionic conductivity under controlled humidity.

- Application benchmarking : Compare performance with analogous ionic liquids (e.g., 1-butyl-3-methylimidazolium BF₄⁻) in catalysis or electrolyte systems. Reference frameworks from imidazolium-based ionic liquid studies to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.